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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate
CAS No.: 21273-27-8
Cat. No.: B1296735
Get Quote
. J

CAS: 2065-23-8 | Formula:
| MW: 194.23 g/mol

Executive Summary

Methyl 4-phenoxybutanoate is a fatty acid methyl ester derivative used primarily as a high-
value intermediate in the synthesis of agrochemicals (phenoxy-herbicides) and as a
flavor/fragrance agent (FEMA 2739).[1] Its structure comprises a phenoxy group linked to a
butyric acid backbone, terminated by a methyl ester.[1]

This guide details two robust synthetic pathways:

» The Williamson Ether Synthesis (Primary Route): A direct alkylation of phenol with methyl 4-
chlorobutanoate. This is preferred for laboratory-scale synthesis due to its convergence and
high yields.

» Fischer Esterification (Secondary Route): The acid-catalyzed esterification of 4-
phenoxybutanoic acid. This method is ideal when the carboxylic acid precursor is readily
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available or for avoiding chlorinated alkylating agents.
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the ether linkage or the ester linkage.
e Disconnection A (Ether): Cleavage of the

bond leads to Phenol and Methyl 4-halobutanoate.

e Disconnection B (Ester): Cleavage of the

bond leads to 4-Phenoxybutanoic acid and Methanol.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Williamson Ether Synthesis (Direct
Alkylation)

This protocol relies on the nucleophilic substitution (

) of the alkyl halide by the phenoxide ion.

Reaction Scheme
Material Requirements
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Reagent Equiv. Role Notes

Hygroscopic; handle

Phenol 1.0 Nucleophile with gloves (burn
hazard).
Methyl 4- _ CAS 3153-37-5.
1.1 Electrophile )
chlorobutanoate Alkylating agent.

Potassium Carbonate

( Anhydrous is critical to
2.0 Base )
prevent hydrolysis.
)
Finkelstein catalyst;
Potassium lodide (KI) 0.1 Catalyst accelerates ClI
displacement.
Dry (anhydrous). DMF
Acetone Solvent Medium can be used for faster

rates.

Experimental Protocol

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux
condenser. Flush with nitrogen.

Solubilization: Dissolve Phenol (1.88 g, 20 mmol) in anhydrous Acetone (50 mL).
Deprotonation: Add anhydrous

(5.52 g, 40 mmol). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
Addition: Add Methyl 4-chlorobutanoate (3.00 g, 22 mmol) and Kl (0.33 g, 2 mmol).

Reflux: Heat the mixture to reflux (

) for 12—16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for phenol (

) should disappear.
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o Workup:
o Cool to room temperature.
o Filter off the solid inorganic salts (
).
o Concentrate the filtrate under reduced pressure (Rotavap).

o Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to
remove unreacted phenol.

o Wash with Brine (20 mL), dry over
, and concentrate.

« Purification: If necessary, purify via vacuum distillation (bp 84°C @ 0.6 mmHg) or flash
column chromatography (Silica, 5-10% EtOAc in Hexanes).

Method B: Fischer Esterification

This method is preferred if 4-phenoxybutanoic acid is the starting material. This acid is often
synthesized via the reaction of phenol with

-butyrolactone (GBL) under high heat or basic hydrolysis conditions.

Reaction Scheme
Experimental Protocol

e Setup: 100 mL RBF with reflux condenser.
e Mixing: Dissolve 4-phenoxybutanoic acid (3.60 g, 20 mmol) in Methanol (40 mL).
o Catalysis: Add conc.

(0.5 mL) dropwise.

e Reflux: Heat to reflux (

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

) for 4—6 hours.

o Workup:
o Concentrate methanol to ~10 mL volume.
o Pour residue into ice-water (50 mL).
o Extract with Dichloromethane (DCM, 2 x 30 mL).
o Wash organic layer with sat.

(removes acid catalyst and unreacted starting material).

o Dry (

) and evaporate to yield the pure ester.

Characterization & Validation

The following data confirms the identity of the synthesized product.

NMR Spectroscopy (Predicted)
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Shift (
Nucleus Multiplicity Integration Assignment
ppm)
7.25-7.30 Multiplet 2H Ar-H (meta)
6.92 - 6.98 Multiplet 3H Ar-H (ortho/para)
4.01 Triplet 2H
3.68 Singlet 3H
2.52 Triplet 2H
2.10 Quintet 2H
174.0 Quaternary - C=0 (Ester)
158.8 Quaternary - Ar-C (ipso)
129.5, 120.8,
CH - Ar-C
1145
66.8 -
51.6 -

Physical Properties

o Appearance: Colorless to pale yellow oil.
» Boiling Point: 84-86 °C at 0.6 mmHg.
o Refractive Index (

): ~1.510.

e Solubility: Soluble in alcohol, ether, DCM; insoluble in water.

Safety & Regulatory Considerations

e Phenol: Highly corrosive and toxic. Causes severe skin burns. Rapidly absorbed through
skin. Action: Wear butyl rubber gloves and face shield. Have PEG-300 or saturated glycerol
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available for immediate skin decontamination.

o Methyl 4-chlorobutanoate: Alkylating agent. Potential mutagen. Handle in a fume hood.

» -Butyrolactone (GBL): If using GBL to synthesize the acid precursor, note that GBL is a
regulated chemical (List | in USA) due to its conversion to GHB.[2] Ensure compliance with
local DEA/regulatory bodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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